molecular formula C₃₁H₃₅ClN₂O₂RuS B154963 [(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene CAS No. 192139-90-5

[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Katalognummer: B154963
CAS-Nummer: 192139-90-5
Molekulargewicht: 636.2 g/mol
InChI-Schlüssel: AZFNGPAYDKGCRB-XCPIVNJJSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

RuCl(p-cymene)[(S,S)-Ts-DPEN] is a chiral diamine ligand complexed with ruthenium, which can be used for the asymmetric transfer hydrogenation of a variety of imines.

Biologische Aktivität

The compound [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide; chlororuthenium(1+); 1-methyl-4-propan-2-ylbenzene (CAS No. 192139-90-5) is a chiral organometallic complex that has garnered attention for its potential applications in asymmetric catalysis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C₃₁H₃₅ClN₂O₂RuS
  • Molecular Weight : 636.21 g/mol
  • Structure : The compound features a ruthenium center coordinated with a chiral sulfonamide ligand. Its unique structure contributes to its catalytic properties in various organic transformations.

The biological activity of this compound is primarily attributed to its role as a catalyst in asymmetric hydrogenation reactions. The ruthenium center facilitates the transfer of hydrogen to unsaturated substrates, which is crucial in synthesizing chiral amines and other biologically active molecules. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is vital in pharmaceutical applications where chirality can influence drug efficacy and safety.

Biological Activity and Therapeutic Implications

Recent studies have indicated that compounds similar to [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide exhibit significant biological activities:

  • Anticancer Activity : Research has shown that ruthenium complexes can induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage. For instance, studies suggest that such complexes can inhibit tumor growth in various cancer models by disrupting cellular processes essential for proliferation .
  • Antimicrobial Properties : Some derivatives of ruthenium complexes have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. This is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Several case studies highlight the effectiveness of this compound and its analogs:

  • Asymmetric Hydrogenation of Imines : A study demonstrated that [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide effectively catalyzed the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity (up to 98% ee). This reaction is crucial for synthesizing pharmaceutical intermediates .
  • In Vivo Antitumor Activity : In a preclinical study involving xenograft models, a related ruthenium complex showed significant antitumor effects, leading to a reduction in tumor size and improved survival rates. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Antimicrobial Testing : A series of tests revealed that certain ruthenium complexes exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Asymmetric CatalysisHigh enantioselectivity in amine synthesis

Comparison of Ruthenium Complexes

Compound NameAnticancer ActivityAntimicrobial ActivityAsymmetric Hydrogenation
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanideYesYesExcellent
RuCl(p-cymene)[(R,R)-TsDPEN]ModerateNoGood
Ru(II) Complex with Phosphine LigandsHighModerateExcellent

Wissenschaftliche Forschungsanwendungen

Applications in Asymmetric Catalysis

One of the primary applications of this compound is in asymmetric hydrogenation, where it acts as a catalyst to convert unsaturated substrates into chiral products. This process is crucial for synthesizing pharmaceuticals and other biologically active compounds.

Key Findings:

  • Asymmetric Hydrogenation of Imines :
    • The compound has been shown to catalyze the asymmetric hydrogenation of imines with high enantioselectivity (up to 98% ee), producing chiral amines essential for pharmaceutical synthesis .
  • Mechanistic Insights :
    • The presence of the ruthenium center facilitates the transfer of hydrogen to the substrate, allowing for selective formation of one enantiomer over another. This selectivity is vital in drug development, where chirality can significantly impact drug efficacy and safety .

Recent studies have highlighted the biological activities associated with this compound and its analogs, particularly in anticancer and antimicrobial applications.

Anticancer Activity:

  • Research indicates that ruthenium complexes can induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage. For instance, studies have demonstrated that related complexes can inhibit tumor growth in various models by disrupting essential cellular processes .

Antimicrobial Properties:

  • Certain derivatives of ruthenium complexes have shown antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. This is increasingly relevant given the rising issue of antibiotic resistance .

Case Studies

Several case studies illustrate the effectiveness of [(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide in practical applications:

Study FocusFindings
Asymmetric Hydrogenation Achieved high enantioselectivity in producing chiral amines .
In Vivo Antitumor Activity Demonstrated significant antitumor effects in xenograft models, leading to reduced tumor size and improved survival rates .
Antimicrobial Testing Exhibited potent activity against S. aureus and E. coli, suggesting potential for new antimicrobial agents .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against S. aureus and E. coli
Asymmetric CatalysisHigh enantioselectivity in amine synthesis

Comparison with Other Ruthenium Complexes

Compound NameAnticancer ActivityAntimicrobial ActivityAsymmetric Hydrogenation
[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanideYesYesExcellent
RuCl(p-cymene)[(R,R)-TsDPEN]ModerateNoGood
Ru(II) Complex with Phosphine LigandsHighModerateExcellent

Eigenschaften

CAS-Nummer

192139-90-5

Molekularformel

C₃₁H₃₅ClN₂O₂RuS

Molekulargewicht

636.2 g/mol

IUPAC-Name

[(1S,2S)-2-amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t20-,21-;;;/m0.../s1

InChI-Schlüssel

AZFNGPAYDKGCRB-XCPIVNJJSA-M

SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Isomerische SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-][C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N.Cl[Ru+]

Kanonische SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Synonyme

[RuCl(TsDPEN)(η-6-cymene)];  [((S,S)-2-Amino-1,2-diphenylethyl)[(4-tolyl)sulfonyl]amido](chloro)(η6-p-cymene)ruthenium;  , [S-(R*,R*)]-[N-[2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1-methyl-4-(1-methylethyl

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 2
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 3
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 4
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 5
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene
Reactant of Route 6
[(1S,2S)-2-Amino-1,2-diphenylethyl]-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.